molecular formula C23H27N5O3 B11356351 4-nitro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide

4-nitro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11356351
M. Wt: 421.5 g/mol
InChI Key: BRJGTWHQUZWMOH-UHFFFAOYSA-N
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Description

4-nitro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzimidazole core is replaced by a piperidine derivative.

    Attachment of the Nitrobenzamide Group: This step involves the coupling of the benzimidazole-piperidine intermediate with a nitrobenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Alkyl halides or sulfonates as electrophiles.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-nitro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural nucleotides, allowing the compound to bind to and inhibit the activity of certain enzymes. The piperidine ring may enhance the compound’s binding affinity and specificity, while the nitrobenzamide group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can further modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-(pyridin-2-ylmethyl)aniline: Similar structure but with a pyridine ring instead of a benzimidazole core.

  • **N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4

Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

4-nitro-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]benzamide

InChI

InChI=1S/C23H27N5O3/c1-2-12-27-21-11-8-18(24-23(29)17-6-9-19(10-7-17)28(30)31)15-20(21)25-22(27)16-26-13-4-3-5-14-26/h6-11,15H,2-5,12-14,16H2,1H3,(H,24,29)

InChI Key

BRJGTWHQUZWMOH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1CN4CCCCC4

Origin of Product

United States

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